5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole
Description
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a naphthalene group at the 1-position and a methanesulfonyl group at the 5-position. Tetrazoles are widely utilized in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, offering enhanced metabolic stability and binding affinity in drug design . The methanesulfonyl (SO₂CH₃) group is a strong electron-withdrawing moiety, which can influence the compound’s acidity, solubility, and intermolecular interactions. This article compares its structural, synthetic, and functional properties with analogous tetrazole derivatives and related heterocycles.
Properties
IUPAC Name |
5-methylsulfonyl-1-naphthalen-1-yltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPMVYORVRFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole typically involves the reaction of naphthalene derivatives with tetrazole precursors under specific conditions. One common method includes the sulfonylation of naphthalene followed by the introduction of the tetrazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts, solvents, and purification techniques is crucial to optimize the production process and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The tetrazole ring and naphthalene moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted tetrazole and naphthalene compounds.
Scientific Research Applications
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and naphthalene moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole and related compounds:
Key Comparative Analysis
Electronic Effects
- Methanesulfonyl vs. Methyl/Thio Groups : The methanesulfonyl group in the target compound is strongly electron-withdrawing, increasing the acidity of the tetrazole N–H proton compared to methyl (electron-donating) or methylthio (weakly donating) substituents . This enhances solubility in polar solvents and may improve binding to biological targets.
- Aromatic Substituents : Replacing naphthalene with phenyl (as in 5-naphthalen-1-yl-1-phenyltetrazole) reduces steric bulk but may decrease π-π stacking interactions in crystal structures .
Physicochemical Properties
- Melting Points : Methyl-substituted tetrazoles (e.g., 5-Methyl-1-(4’-methylnaphthalen-1’-yl)-1H-tetrazole) exhibit lower melting points (~160°C) compared to sulfonyl derivatives, which likely have higher m.p. due to H-bonding and dipole interactions .
- Lipophilicity : The heptenylsulfonyl group in 5-(Hept-6-en-1-ylsulfonyl)-1-phenyl-1H-tetrazole increases logP values, suggesting better membrane permeability than the target compound .
Biological Activity
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a naphthalene moiety linked to a tetrazole ring, which contributes to its unique chemical properties. The synthesis typically involves the sulfonylation of naphthalene followed by cyclization with azide compounds under specific conditions, often utilizing strong acids or bases to facilitate the formation of the tetrazole ring .
Synthetic Routes
- Sulfonylation: Naphthalene derivatives are treated with sulfonyl chlorides.
- Cyclization: The introduction of the tetrazole ring is achieved through reactions with azides under acidic or basic conditions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Antibacterial | 32 |
| Bacillus subtilis | Antibacterial | 16 |
| Pseudomonas aeruginosa | Antibacterial | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T-cell leukemia). The mechanism appears to involve the modulation of apoptotic pathways and interaction with Bcl-2 family proteins, crucial for regulating cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A-431 | <10 | Apoptosis induction |
| Jurkat | <10 | Bcl-2 pathway modulation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-stacking interactions with biomolecules, influencing enzyme activity and receptor binding. This interaction profile is essential for its antimicrobial and anticancer effects .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Study: A recent investigation reported that derivatives of this compound showed enhanced antibacterial activity when compared to other tetrazole derivatives, suggesting that structural modifications can significantly influence biological outcomes .
- Anticancer Research: In a study focusing on human cancer cell lines, it was found that the compound's ability to induce apoptosis was comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, and how are they optimized for purity and yield?
- Methodological Answer : The compound is typically synthesized via cycloaddition reactions between nitriles and sodium azide, often catalyzed by Lewis acids like ZnBr₂ or nano-TiCl₄·SiO₂. Optimization involves adjusting reaction time (6–24 hours), temperature (80–120°C), and solvent systems (DMF or ethanol/water mixtures). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Characterization via FT-IR (tetrazole ring absorption at ~1450 cm⁻¹) and ¹H NMR (naphthalene protons at δ 7.5–8.5 ppm) confirms structural integrity .
Q. How do researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Standard techniques include:
- FT-IR spectroscopy to confirm the tetrazole ring and methanesulfonyl group.
- ¹H/¹³C NMR to resolve aromatic protons and substituent effects.
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if single crystals are obtained) to determine bond lengths and angles, critical for understanding reactivity .
Q. What solvents and conditions are optimal for stabilizing this compound in solution?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s sulfonyl group. Stability studies under varying pH (4–9) and temperature (4–25°C) show minimal degradation over 72 hours. UV-Vis spectroscopy monitors absorbance changes (λmax ~270 nm) to assess degradation kinetics .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological activity of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., HIV-1 reverse transcriptase) evaluates binding affinities. For example, derivatives with bulkier substituents show improved hydrophobic interactions in silico, guiding synthetic prioritization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). A tiered approach includes:
- Replicating studies under standardized protocols (e.g., ISO 10993 for cytotoxicity).
- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects) .
Q. How does continuous flow synthesis improve scalability and safety for this tetrazole derivative?
- Methodological Answer : Continuous flow reactors enhance heat/mass transfer, reducing reaction time from hours to minutes. For example, using a microreactor with azide/nitrile feeds at 100°C achieves >90% yield with safer handling of exothermic intermediates. Process analytical technology (PAT) monitors real-time conversion via inline IR .
Q. What factorial design approaches optimize multi-variable synthesis parameters (e.g., catalyst loading, temperature)?
- Methodological Answer : A 2³ factorial design evaluates catalyst concentration (0.5–2 mol%), temperature (70–110°C), and solvent ratio (ethanol/water 1:1 to 3:1). Response surface methodology (RSM) identifies optimal conditions (e.g., 1 mol% catalyst, 90°C, ethanol/water 2:1), maximizing yield while minimizing byproducts .
Q. What mechanistic insights explain the regioselectivity of substituents in tetrazole ring functionalization?
- Methodological Answer : Kinetic studies using stopped-flow NMR reveal that electron-withdrawing groups (e.g., methanesulfonyl) direct electrophilic substitution to the tetrazole N2 position. Computational transition-state analysis (DFT) supports this, showing lower activation energy for N2 attack (ΔG‡ = 15.2 kcal/mol vs. 18.7 kcal/mol for N1) .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
